![molecular formula C10H16O3 B3057699 Tert-butyl 2-oxo-cyclopentanecarboxylate CAS No. 84109-76-2](/img/structure/B3057699.png)
Tert-butyl 2-oxo-cyclopentanecarboxylate
Overview
Description
Tert-butyl 2-oxo-cyclopentanecarboxylate is a chemical compound with the molecular formula C10H16O3 . It contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-oxo-cyclopentanecarboxylate consists of a five-membered ring, an ester group, and a ketone group . The compound contains a total of 29 atoms, including 16 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 2-oxo-cyclopentanecarboxylate has a molecular weight of 184.23 . Its density is predicted to be 1.068±0.06 g/cm3 . The boiling point is reported to be 107-109 °C at a pressure of 14 Torr .Scientific Research Applications
Oxidation of Hydrocarbons
“Tert-butyl 2-oxo-cyclopentanecarboxylate” has been used in the efficient and selective oxidation of hydrocarbons . This compound, in combination with oxidovanadium (IV) unsymmetrical Schiff base complex supported on γ-Fe2O3 magnetic nanoparticles, has shown high catalytic activity and selectivity in alkane hydroxylation and alkene epoxidation .
Epoxidation of Alkenes
This compound has been used in the epoxidation of alkenes . The corresponding products were obtained with good to excellent yields in acetonitrile at 50 °C .
Hydroxylation of Alkanes
“Tert-butyl 2-oxo-cyclopentanecarboxylate” has also been used in the hydroxylation of alkanes . Alkylbenzene derivatives and cycloalkanes can be oxidized to their corresponding alcohols and ketones with good yields in this catalytic system .
Catalyst Recyclability
The catalyst used in these reactions can be magnetically separated and reused four times without losing the activity significantly . This makes “Tert-butyl 2-oxo-cyclopentanecarboxylate” a valuable compound in sustainable chemistry .
Synthesis of Other Compounds
“Tert-butyl 2-oxo-cyclopentanecarboxylate” can be used in the synthesis of other compounds . For example, it has been used in the reaction of adding 0.2mmol2 - (4-methoxyanilino) ethyl acetate and 0.01mmol trifluoro methane sulfonic acid copper .
Spirocyclobutanes Generation
This compound has been used in cycloadditions to generate spirocyclobutanes . Spirocyclobutanes are a class of organic compounds that have wide applications in synthetic organic chemistry .
properties
IUPAC Name |
tert-butyl 2-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIKPUCMXHEUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453395 | |
Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-cyclopentanecarboxylate | |
CAS RN |
84109-76-2 | |
Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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